2-(3,4-dimethoxyphenyl)-7-sulfanylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE is a heterocyclic compound that features a pyrazolo[1,5-d][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE typically involves the condensation of 3,4-dimethoxyphenylhydrazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the pyrazolo[1,5-d][1,2,4]triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share a similar triazine core and exhibit comparable chemical properties.
Pyrazole Derivatives: Compounds with a pyrazole ring structure that may have similar reactivity and applications.
Sulfur-Containing Heterocycles: These compounds contain sulfur atoms and exhibit similar chemical behavior.
Uniqueness
2-(3,4-DIMETHOXYPHENYL)-7-SULFANYLIDENE-4H,5H,6H,7H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N4O3S |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C13H12N4O3S/c1-19-10-4-3-7(5-11(10)20-2)8-6-9-12(18)14-15-13(21)17(9)16-8/h3-6H,1-2H3,(H,14,18)(H,15,21) |
InChI Key |
HGQQTWCIUBRCRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.